

2,6-Dibromo-4-fluorobenzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dibromo-4-fluorobenzaldehyde
Cat. No.:	B1450969

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2,6-Dibromo-4-fluorobenzaldehyde**

Introduction

2,6-Dibromo-4-fluorobenzaldehyde (CAS No: 938467-02-8) is a halogenated aromatic aldehyde that serves as a critical building block in synthetic organic chemistry.^[1] Its unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. However, the same structural features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) categories to provide a synthesized, in-depth analysis of the material's safety profile. By understanding the causality behind the safety recommendations, laboratory personnel can implement more effective and self-validating safety protocols, ensuring both personal protection and experimental integrity.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For **2,6-Dibromo-4-fluorobenzaldehyde**, it is crucial to note that different suppliers may report slightly different classifications based on the data available to them. This underscores the importance of consulting the specific SDS for the batch of material being used.

One supplier, Sigma-Aldrich, classifies the compound with a "Warning" signal word, highlighting its risks as a harmful and irritating substance.[\[2\]](#) In contrast, another supplier, Fluorochem, uses a "Danger" signal word, indicating a higher assessed toxicity for acute exposure.[\[3\]](#)

Table 1: GHS Hazard Classifications and Statements

Hazard Class	Sigma-Aldrich Classification [2]	Fluorochem Classification [3]	Hazard Statement(s)
Acute Toxicity, Oral	Category 4	Category 3	H302: Harmful if swallowed or H301: Toxic if swallowed
Acute Toxicity, Dermal	Not Classified	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Not Classified	Category 3	H331: Toxic if inhaled
Skin Corrosion/Irritation	Category 2	Implied by H311	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	Implied by P280	H319: Causes serious eye irritation
Skin Sensitization	Category 1	Not specified	H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)	Category 3	Implied by H331	H335: May cause respiratory irritation

The discrepancy, particularly in acute toxicity, is significant. A Category 3 classification ("Toxic") implies a more severe hazard than Category 4 ("Harmful"). Researchers should adopt a

conservative approach, treating the compound with the precautions required for a "Toxic" substance, as outlined by the more stringent classification.

Caption: GHS Pictograms and associated hazards.

Section 2: Toxicological Profile

The toxicological data indicates that **2,6-Dibromo-4-fluorobenzaldehyde** poses several risks upon exposure.

- Acute Toxicity: The primary concern is acute toxicity if swallowed, with potential toxicity from skin contact or inhalation.[\[2\]](#)[\[3\]](#) Aldehydes can be reactive towards biological macromolecules, and the presence of heavy bromine atoms can enhance toxicity.
- Irritation: The compound is a confirmed irritant to the skin, eyes, and respiratory system.[\[2\]](#) This is a common property of aromatic aldehydes, which can react with mucosal and dermal proteins. Direct contact with the solid or its dust can cause redness, pain, and inflammation. Inhalation of dust may lead to irritation of the nose, throat, and lungs.[\[2\]](#)
- Sensitization: It is classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.[\[2\]](#) This is a critical consideration for researchers who may handle the compound frequently, as sensitization can develop over time, leading to more severe reactions upon subsequent exposures.
- Carcinogenicity and Mutagenicity: There is currently no data to suggest that this compound is a carcinogen or mutagen.[\[2\]](#) No components of the product are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[\[2\]](#) However, the absence of data does not equate to the absence of risk, and it should be handled as a compound with an uncharacterized long-term toxicological profile.

Section 3: Emergency Procedures

A rapid and correct response to an exposure or spill is critical. The following protocols are based on established best practices.[\[4\]](#)

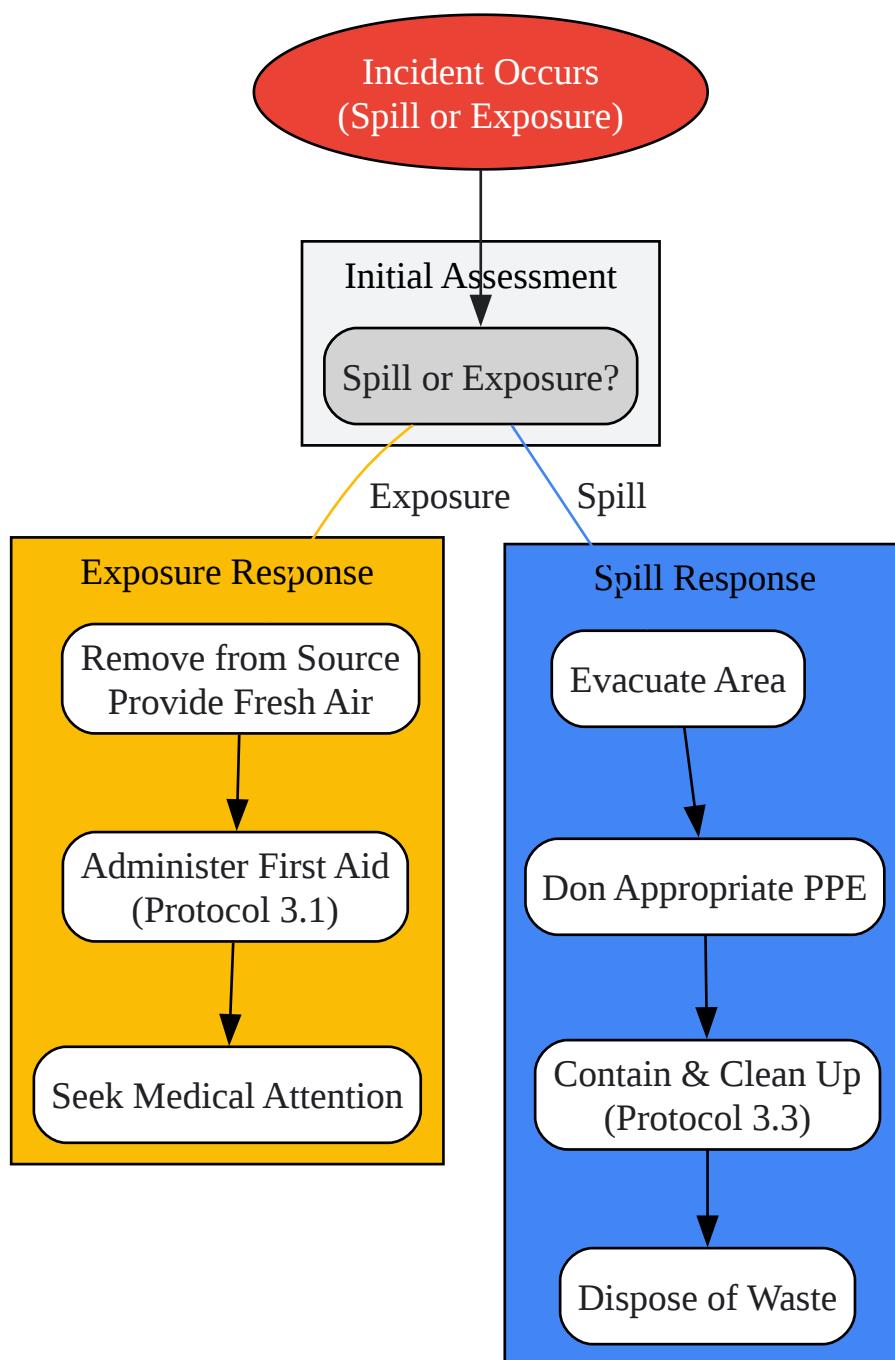
Protocol 3.1: First Aid Measures

Objective: To minimize injury following accidental exposure.

- General Advice: Move the victim from the danger area. Show the safety data sheet to the attending physician.[2]
- If Inhaled:
 - Immediately move the person to fresh air.[2]
 - If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[4]
 - Seek immediate medical attention.[4]
- In Case of Skin Contact:
 - Immediately take off all contaminated clothing.[2]
 - Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4]
 - If skin irritation or a rash occurs, consult a physician.[3]
- In Case of Eye Contact:
 - Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]
 - Remove contact lenses if present and easy to do so. Continue rinsing.[2]
 - Call an ophthalmologist for evaluation.[2]
- If Swallowed:
 - Do NOT induce vomiting.
 - Rinse the mouth thoroughly with water.[6]
 - Have the victim drink water (two glasses at most).[2]
 - Immediately call a poison center or physician.[3]

Protocol 3.2: Fire-Fighting Measures

Objective: To safely extinguish a fire involving the compound.

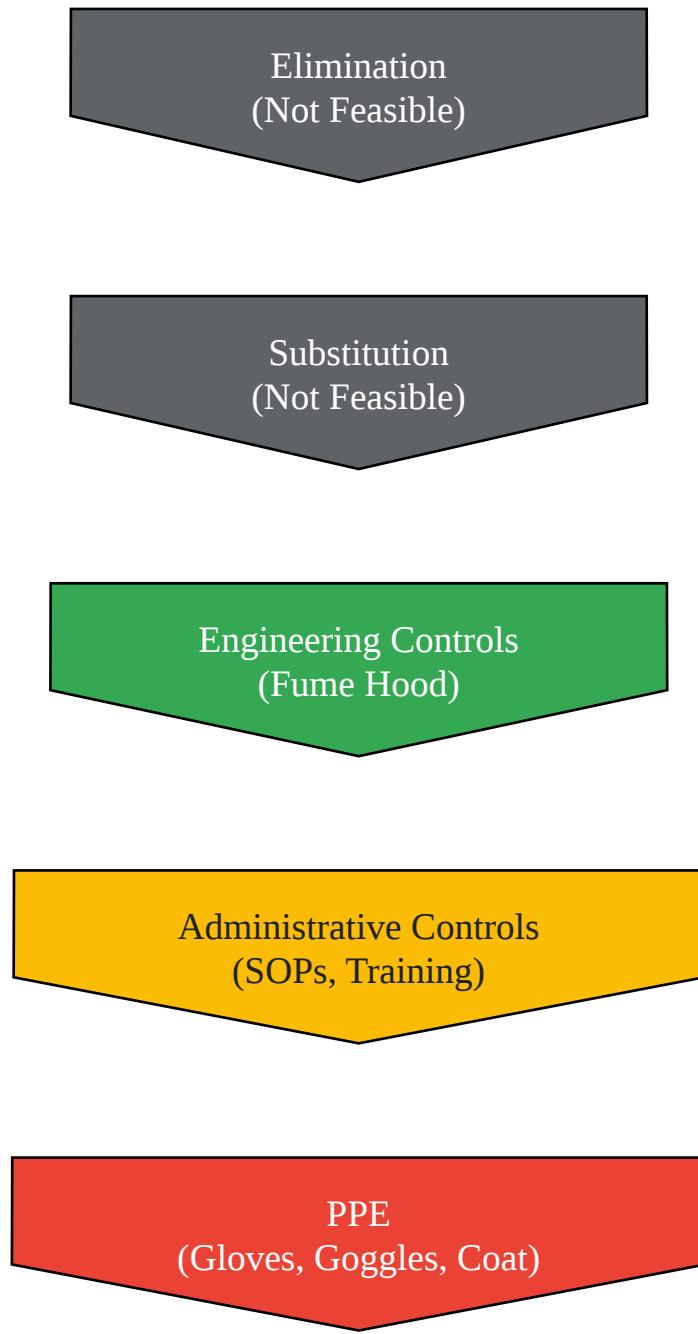

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[6\]](#)
- Specific Hazards:
 - The material is combustible.[\[2\]](#) As a solid, it can form explosive dust clouds if dispersed in the air in the presence of an ignition source.[\[2\]](#)
 - Upon heating, vapors may form explosive mixtures with air.[\[2\]](#)
 - Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[\[7\]](#)[\[8\]](#)
- Protective Actions:
 - Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[\[2\]](#)
 - Stay in the danger area only with appropriate protection.[\[2\]](#)
 - Use a water spray jet to suppress gases/vapors and cool containers.[\[2\]](#)
 - Prevent fire-extinguishing water from entering drains or surface water.[\[2\]](#)

Protocol 3.3: Accidental Release Measures

Objective: To safely contain and clean up a spill.

- Initial Response:
 - Evacuate personnel from the immediate area.[\[2\]](#)
 - Ensure adequate ventilation.
 - Avoid all contact with the substance. Do not breathe dust.[\[2\]](#)

- Containment:
 - Cover drains to prevent the material from entering the sewer system.[2]
- Clean-up (Solid Spill):
 - Carefully take up the material dry without creating dust. Use a HEPA-filtered vacuum or wet sweeping methods.
 - Place the collected material into a suitable, labeled container for disposal.[2]
 - Clean the affected area thoroughly.
- Personal Protection: Responders must wear appropriate PPE as described in Section 4, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[2]


[Click to download full resolution via product page](#)

Caption: High-level workflow for emergency response.

Section 4: Handling, Storage, and Exposure Control

Controlling exposure is the foundation of safe laboratory practice. This is achieved through a combination of engineering controls, administrative controls, and personal protective

equipment (PPE), often referred to as the hierarchy of controls.

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for managing chemical exposure.

- Engineering Controls: Always handle **2,6-Dibromo-4-fluorobenzaldehyde** inside a certified chemical fume hood to control dust and vapor exposure.^[9] Ensure eyewash stations and

safety showers are readily accessible.[10]

- Handling Practices: Avoid generating dust.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands and face thoroughly after handling.[2] Immediately change contaminated clothing.[2]
- Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[2] A recommended storage temperature is -70°C for long-term stability, though this may vary by supplier.[2]
- Personal Protective Equipment (PPE): The last line of defense.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale
Eye/Face	Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] [10]	Protects against dust particles and splashes, preventing serious eye irritation.[2]
Skin (Hands)	Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6]	Prevents skin irritation and potential absorption.[2]
Skin (Body)	Lab coat. Consider a chemically resistant apron for large quantities or splash risks.	Protects skin and personal clothing from contamination.
Respiratory	Not required under normal conditions with adequate engineering controls (fume hood).	A NIOSH/MSHA approved respirator may be necessary for spill cleanup or if engineering controls fail.[8]

Section 5: Physical, Chemical, and Reactivity Data

Understanding the physical properties and chemical reactivity is essential for safe storage and handling, as well as for experimental design.

Table 3: Physicochemical Properties

Property	Value	Source
CAS Number	938467-02-8	[1]
Molecular Formula	C ₇ H ₃ Br ₂ FO	[3]
Molecular Weight	281.91 g/mol	[3]
Appearance	Solid	[3]
Melting Point	55 - 58 °C or 86.6 °C	[2],[3]
Reactivity	Forms explosive mixtures with air on intense heating. [2]	[2]

Note the significant discrepancy in the reported melting point between sources, which may be due to differences in purity or crystalline form. Researchers should verify this property for the specific material they are using.

- Stability: The compound is stable under recommended storage conditions.[\[5\]](#)
- Conditions to Avoid: Avoid intense heating, as it can form explosive mixtures with air.[\[2\]](#) Also, avoid the generation of dust.[\[2\]](#)
- Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[\[11\]](#)

Conclusion

2,6-Dibromo-4-fluorobenzaldehyde is a valuable research chemical with a significant hazard profile that demands respect and careful handling. Its primary risks include acute toxicity, irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization. Discrepancies in safety data between suppliers highlight the need for a conservative approach, treating the compound with the highest level of precaution indicated.

By implementing the engineering controls, work practices, and emergency protocols outlined in this guide, researchers can mitigate the risks associated with this compound. A foundational

principle of laboratory safety is to always consult the most current Safety Data Sheet provided by the supplier before commencing any work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-DIBROMO-4-FLUORO-BENZALDEHYDE | 938467-02-8 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,6-Dibromo-4-fluorobenzaldehyde safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1450969#2-6-dibromo-4-fluorobenzaldehyde-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com